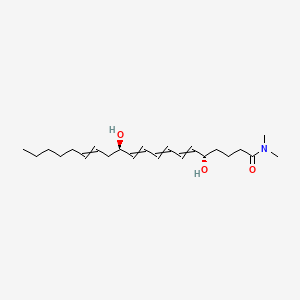
Thamnolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thamnolic acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Cancer Cells
Thamnolic acid has been studied for its potential antiproliferative effects on cancer cells. A study by Guo et al. (2011) found that thamnolic acid isolated from the lichen Thamnolia vermicularis inhibited the growth of prostate cancer cells and bonded to G-quadruplex DNA. This suggests a potential application of thamnolic acid in cancer treatment.
Antibacterial and Antifungal Effects
The antibacterial and antifungal properties of thamnolic acid have been explored in several studies. Yilmaz Cankili et al. (2017) reported that thamnolic acid, derived from the lichen Usnea florida, showed strong activity against bacteria and yeasts, highlighting its potential as an antimicrobial agent in food industry applications and disease control.
Antioxidant and Photoprotective Activity
Thamnolic acid also exhibits antioxidant and photoprotective activities. Mollinedo et al. (2003) found that thamnolic acid showed good scavenging activity and could serve as a photoprotector against UV-B radiation. This research points to its potential use in skin care and protection against UV radiation.
Acidity Tolerance in Lichens
In the context of environmental research, thamnolic acid is notable for its role in acidity tolerance in lichens. Hauck et al. (2009) discovered that thamnolic acid, with its low dissociation constant, contributes to the high acidity tolerance observed in certain lichens. This has implications for understanding the adaptability of lichens in polluted environments.
Eigenschaften
Produktname |
Thamnolic acid |
|---|---|
Molekularformel |
C19H16O11 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
5-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3-formyl-2,4-dihydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C19H16O11/c1-6-4-9(29-3)12(18(26)27)15(23)10(6)19(28)30-16-7(2)11(17(24)25)13(21)8(5-20)14(16)22/h4-5,21-23H,1-3H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
RNCJCRJLNVRWJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)

![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)





![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)



